

Technical Support Center: Mitigating Ammonia Volatilization from Urea Phosphate Fertilizers

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Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B1195089*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating ammonia volatilization from **urea phosphate** fertilizers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Problem	Possible Cause(s)	Suggested Solution(s)
Higher than expected ammonia volatilization from urea phosphate.	<p>1. Incorrect soil pH measurement: The initial soil pH might be higher than anticipated, or the buffering capacity of the soil could be neutralizing the acidic effect of the urea phosphate.[1][2][3]</p> <p>2. Suboptimal application method: Surface application, especially on moist and warm soils, can still lead to significant ammonia loss, even with urea phosphate.[4][5][6]</p> <p>3. High urease activity in the soil: Soils with high organic matter and microbial activity can have high concentrations of the urease enzyme, leading to rapid urea hydrolysis.</p>	<p>1. Verify soil pH: Re-measure the pH of the soil used in the experiment. Also, consider measuring the soil's pH buffering capacity. For highly buffered alkaline soils, the acidifying effect of urea phosphate may be insufficient.[5][7]</p> <p>2. Incorporate the fertilizer: If experimentally feasible, incorporate the urea phosphate into the soil to a depth of at least 5 cm (2 inches).[4][8][9] This significantly reduces ammonia loss by trapping the gas within the soil matrix.</p> <p>3. Assess urease activity: Measure the urease activity of your soil to understand its potential for rapid urea hydrolysis.</p>
Urease inhibitor (e.g., NBPT) appears ineffective with urea phosphate.	<p>1. Degradation of the urease inhibitor: N-(n-butyl)thiophosphoric triamide (NBPT) can be unstable and may degrade, especially when mixed with acidic compounds like phosphoric acid present in urea phosphate, or during prolonged storage.[10][11]</p> <p>2. Incompatible formulation: The formulation of the urease inhibitor may not be suitable for use with acidic fertilizers. Some studies have shown that</p>	<p>1. Check the stability and storage of the inhibitor: Ensure the urease inhibitor is stored correctly and has not expired. When preparing mixtures, use them as soon as possible. Consider analyzing the concentration of the active ingredient in your mixture if you suspect degradation.[11]</p> <p>2. Use a compatible, coated, or co-granulated product: If possible, use a commercially prepared urea phosphate</p>

	<p>mixing NBPT with phosphate fertilizers can reduce its efficacy.[10][11]</p>	<p>fertilizer that is co-granulated with a stabilized urease inhibitor. Alternatively, a coated urea phosphate where the inhibitor is in the coating might prevent direct interaction with the acidic fertilizer.</p>
Inconsistent or non-reproducible results in ammonia volatilization measurements.	<p>1. Leaks in the measurement system: For chamber-based methods, any leaks will lead to an underestimation of ammonia loss. 2. Variable environmental conditions: Fluctuations in temperature, airflow, and soil moisture between experimental runs can significantly impact the rate of ammonia volatilization. [12][13] 3. Non-homogenous application of fertilizer: Uneven spreading of the fertilizer granules can create "hot spots" of high ammonia concentration, leading to variability.</p>	<p>1. System integrity check: Before each experiment, thoroughly check your measurement apparatus (e.g., chambers, tubing) for any leaks. A smoke test can be effective for this. 2. Control environmental parameters: Conduct experiments in a controlled environment chamber where temperature, humidity, and airflow can be kept constant. Ensure soil moisture is consistent across all replicates.[14] 3. Standardize application technique: Develop and adhere to a strict protocol for applying the fertilizer to the soil surface to ensure even distribution.</p>
Difficulty in measuring low levels of ammonia volatilization.	<p>1. Insufficient sensitivity of the analytical method: The chosen method for ammonia quantification may not be sensitive enough to detect low concentrations. 2. Short measurement duration: The experimental duration might be too short to capture the full</p>	<p>1. Use a more sensitive analytical method: Consider using methods like the indophenol blue colorimetric assay or ion chromatography, which have low detection limits.[15] 2. Extend the measurement period: Continue measurements for a longer</p>

volatilization period, especially if the rate is slow. duration (e.g., 14-21 days) to ensure the entire ammonia release curve is captured.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is ammonia volatilization and why is it a concern with **urea phosphate** fertilizers?

Ammonia volatilization is the loss of nitrogen to the atmosphere in the form of ammonia gas (NH_3).^[13] This process is a concern for all urea-containing fertilizers, including **urea phosphate**, because it reduces the amount of nitrogen available to plants, thereby decreasing fertilizer efficiency and the economic return on fertilizer investment.^[16] The released ammonia can also contribute to environmental issues such as air pollution and the formation of particulate matter.

Q2: How does **urea phosphate** theoretically reduce ammonia volatilization compared to urea?

Urea hydrolysis, the conversion of urea to ammonium (NH_4^+) by the urease enzyme, produces hydroxide ions (OH^-), which increases the soil pH around the fertilizer granule.^[16] This high pH environment favors the conversion of ammonium to ammonia gas, which is then lost to the atmosphere. **Urea phosphate** contains phosphoric acid, which has an acidic reaction in the soil. This acidity can counteract the pH increase caused by urea hydrolysis, thus keeping more of the nitrogen in the stable ammonium form and reducing the potential for ammonia volatilization.^{[7][8]}

Q3: What are the main factors influencing the rate of ammonia volatilization from **urea phosphate**?

The primary factors include:

- **Soil pH and Buffering Capacity:** In alkaline soils or soils with a high capacity to resist pH changes, the acidifying effect of **urea phosphate** may be less pronounced, leading to higher potential for volatilization.^{[5][7]}

- Temperature: Higher temperatures increase the rate of urea hydrolysis and the volatility of ammonia gas.[12][13]
- Soil Moisture: Volatilization is often highest when urea is applied to a moist soil surface followed by a drying period without enough rain to move the fertilizer into the soil.[5][6]
- Application Method: Surface application of **urea phosphate** will have a higher risk of ammonia loss compared to subsurface placement or incorporation into the soil.[4][9]
- Soil Type: Soils with a low cation exchange capacity (CEC), such as sandy soils, are less able to retain the positively charged ammonium ions, increasing the risk of loss.[5]

Mitigation Strategies

Q4: What are the primary strategies to mitigate ammonia volatilization from **urea phosphate**?

The main strategies are:

- Subsurface Placement: Incorporating the fertilizer into the soil is one of the most effective methods to minimize ammonia loss.[4][5]
- Urease Inhibitors: These compounds, with N-(n-butyl)thiophosphoric triamide (NBPT) being the most common, temporarily block the active site of the urease enzyme, slowing down urea hydrolysis and giving more time for the fertilizer to move into the soil.[17][18]
- Controlled-Release Coatings: Encapsulating **urea phosphate** granules with materials like polymers or sulfur can control the rate at which urea is released, synchronizing it more closely with plant demand and reducing the concentration of ammonium at the soil surface at any given time.[19][20]

Q5: Are urease inhibitors like NBPT effective with **urea phosphate**?

While urease inhibitors are proven to be effective with urea, their efficacy with **urea phosphate** can be compromised.[21][22] The acidic nature of **urea phosphate** can potentially lead to the degradation of NBPT.[10] Research has indicated that mixing urea treated with NBPT with phosphate fertilizers can be incompatible, reducing the inhibitor's effectiveness over time.[11]

Therefore, using co-granulated products with stabilized inhibitors or coated fertilizers is recommended.

Q6: How do controlled-release coatings work to reduce ammonia loss?

Controlled-release coatings act as a physical barrier, regulating the diffusion of water into the fertilizer granule and the subsequent release of dissolved urea into the soil.[19][20] By slowing down the release of urea, these coatings prevent a rapid buildup of ammonium concentration at the soil surface, which in turn reduces the potential for ammonia volatilization. The release rate can be engineered to depend on factors like soil temperature and moisture.

Experimental and Analytical Issues

Q7: What are the common methods for measuring ammonia volatilization in a laboratory or field setting?

Common methods include:

- **Dynamic Chamber Systems:** These involve placing a chamber over the soil surface and passing a continuous flow of air through it. The ammonia in the exiting air is trapped in an acid solution and then quantified.
- **Static or Semi-Open Chambers:** These are simpler systems where a chamber is placed over the soil, and the ammonia that accumulates inside is captured by a passive absorbent, such as an acid-treated foam or filter paper.[23][24]
- **Micrometeorological Methods:** These are field-scale techniques that measure ammonia flux in the open atmosphere without disturbing the soil surface.
- **^{15}N Balance Method:** This is a highly accurate but complex method where ^{15}N -labeled **urea phosphate** is applied, and the amount of ^{15}N that cannot be accounted for in the soil and plant is attributed to gaseous losses, including ammonia volatilization.[24]

Q8: How can I analyze the amount of ammonia captured from my experiment?

The most common methods for quantifying the captured ammonia (as ammonium in the acid trap) are:

- Titration: The acid trapping solution can be titrated with a standard base to determine the amount of acid neutralized by the captured ammonia.
- Colorimetric (Photometric) Methods: The indophenol blue method is a widely used and sensitive colorimetric technique where ammonium reacts with reagents to form a blue-colored compound, the intensity of which is proportional to the ammonium concentration and is measured with a spectrophotometer.[\[15\]](#)
- Ion-Selective Electrodes (ISE): An ammonia/ammonium ISE can be used for direct measurement of the ammonium concentration in the trapping solution.
- Ion Chromatography (IC): IC can be used to separate and quantify ammonium ions in the trapping solution.

Q9: How do I prepare soil samples for ammonium analysis?

Soil samples are typically extracted with a salt solution, most commonly 2 M potassium chloride (KCl), to displace the exchangeable ammonium from the soil particles into the solution. The suspension is then shaken, allowed to settle, and filtered. The clear extract can then be analyzed for ammonium concentration using the methods described above.

Data Presentation

Table 1: Efficacy of Urease Inhibitors on Reducing Ammonia Volatilization from Urea-Based Fertilizers

Disclaimer: The following data are primarily from studies using urea, as there is limited published research on the specific efficacy of these inhibitors on **urea phosphate**. The acidic nature of **urea phosphate** may alter the performance of these inhibitors.

Urease Inhibitor	Active Ingredient	Average Reduction in NH ₃ Volatilization (%)	Notes
Agrotain® (and other NBPT products)	N-(n-butyl) thiophosphoric triamide	53 - 61% [21] [22]	The most widely studied and commercially available urease inhibitor. Its effectiveness can be influenced by soil pH and temperature. [22]
NBPT + NPPT	N-(n-butyl) thiophosphoric triamide + N-(n-propyl) thiophosphoric triamide	75% [21]	A combination of two inhibitors that may offer a broader spectrum of activity.
2-NPT	N-(2-nitrophenyl) phosphoric triamide	70% [21]	Another effective phosphoramide urease inhibitor.
Hydroquinone (HQ)	1,4-dihydroxybenzene	Variable, can be lower than NBPT	A less common urease inhibitor, sometimes used in combination with nitrification inhibitors. [18]

Table 2: Efficacy of Controlled-Release Coatings on Reducing Ammonia Volatilization from Urea

Coating Material	Type	Average Reduction in NH ₃ Volatilization (%)	Mechanism of Action
Polymers (e.g., Polyurethane)	Synthetic Organic	68%[25]	Forms a semi-permeable membrane that controls nutrient release based on diffusion, which is often temperature-dependent.[19]
Sulfur	Inorganic	Variable, often lower than polymers	Creates a physical barrier that is broken down by microbial activity and physical abrasion, releasing the urea.[19]
Gypsum / Minerals	Inorganic	Variable	Can be used as a coating material, sometimes in combination with other materials like sulfur to regulate urea release. [19][20]
Palm Stearin / Waxes	Natural Organic	30 - 67%[26]	Biodegradable coatings that can effectively reduce ammonia loss and slow urea hydrolysis. [26]

Experimental Protocols

Protocol 1: Measurement of Ammonia Volatilization using a Dynamic Chamber System

Objective: To quantify the rate and cumulative loss of ammonia from surface-applied **urea phosphate** fertilizer under controlled laboratory conditions.

Materials:

- Soil of interest, sieved (<2 mm)
- **Urea phosphate** fertilizer
- Incubation vessels (e.g., 2 L glass jars)
- Dynamic chambers (airtight lids for the jars with an inlet and an outlet port)
- Air pump and flow meters
- Gas washing bottles (traps)
- Acid trapping solution (e.g., 0.02 M phosphoric acid)
- Analytical equipment for ammonium determination (e.g., spectrophotometer)

Procedure:

- Soil Preparation: Add a known mass of air-dried soil (e.g., 500 g) to each incubation vessel.
- Moisture Adjustment: Add deionized water to bring the soil to a desired moisture level (e.g., 60% of water-holding capacity) and pre-incubate for 24-48 hours to stabilize microbial activity.
- Fertilizer Application: Evenly apply the **urea phosphate** fertilizer to the soil surface at a rate equivalent to a typical field application. Include an unfertilized control.
- System Assembly: Immediately seal the vessels with the dynamic chamber lids. Connect the inlet of each chamber to the air pump via a flow meter. Connect the outlet to a series of two gas washing bottles containing a known volume of the acid trapping solution.
- Incubation: Place the entire setup in a constant temperature environment. Maintain a constant airflow (e.g., 1 L min⁻¹) through each chamber.

- Sample Collection: At predetermined intervals (e.g., 1, 2, 4, 7, 10, 14, and 21 days), disconnect the gas washing bottles and replace them with a fresh set. Combine the contents of the two traps from each chamber for analysis.
- Ammonia Analysis: Determine the concentration of ammonium in the trapping solution using a suitable analytical method (e.g., indophenol blue colorimetric assay).
- Calculation: Calculate the mass of ammonia-N captured in each interval. Sum the amounts over time to determine the cumulative ammonia loss, typically expressed as a percentage of the total N applied.

Protocol 2: Analysis of Ammonium in Acid Trapping Solution (Indophenol Blue Method)

Objective: To determine the concentration of ammonium captured in the acid trapping solution from the volatilization experiment.

Materials:

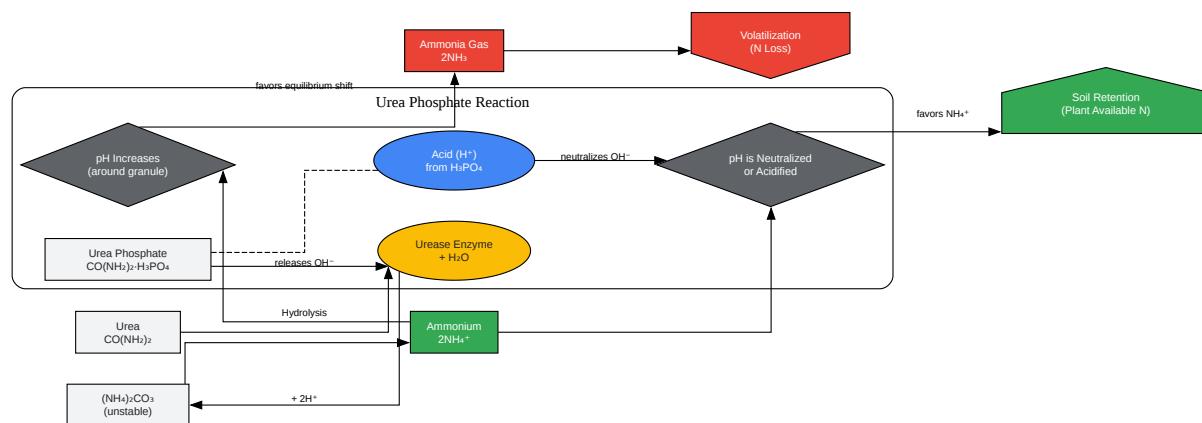
- Sample from the acid trap
- Phenol-nitroprusside reagent
- Alkaline hypochlorite reagent
- Ammonium standard solutions
- Spectrophotometer

Procedure:

- Prepare Standards: Prepare a series of ammonium standards of known concentrations in the same acid matrix as the trapping solution.
- Sample Preparation: Pipette a suitable aliquot of the sample (and standards) into a test tube. If the concentration is high, dilute the sample with the fresh acid trapping solution.
- Color Development:

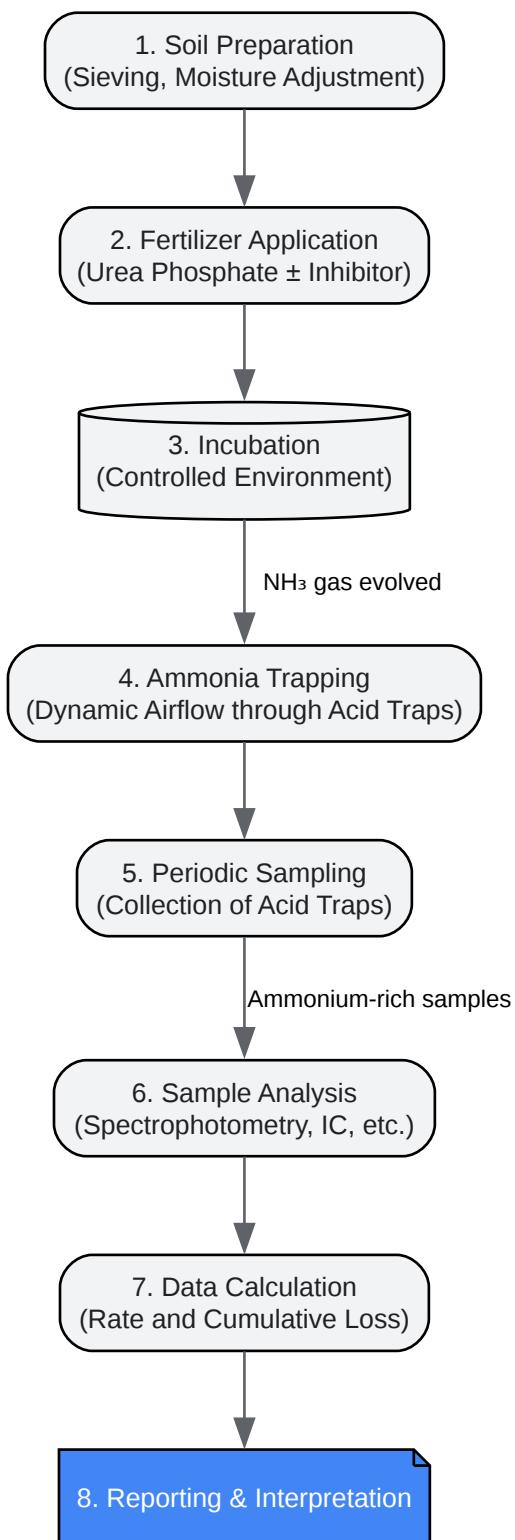
- Add the phenol-nitroprusside reagent to the test tube and mix.
- Add the alkaline hypochlorite reagent and mix thoroughly.
- Allow the color to develop for a specific time at a controlled temperature (e.g., 1 hour at 25°C). A stable blue color will form.
- Measurement: Measure the absorbance of the standards and samples at a wavelength of approximately 640 nm using the spectrophotometer.
- Calibration and Calculation: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the calibration curve to determine the ammonium concentration in the samples.

Mandatory Visualizations



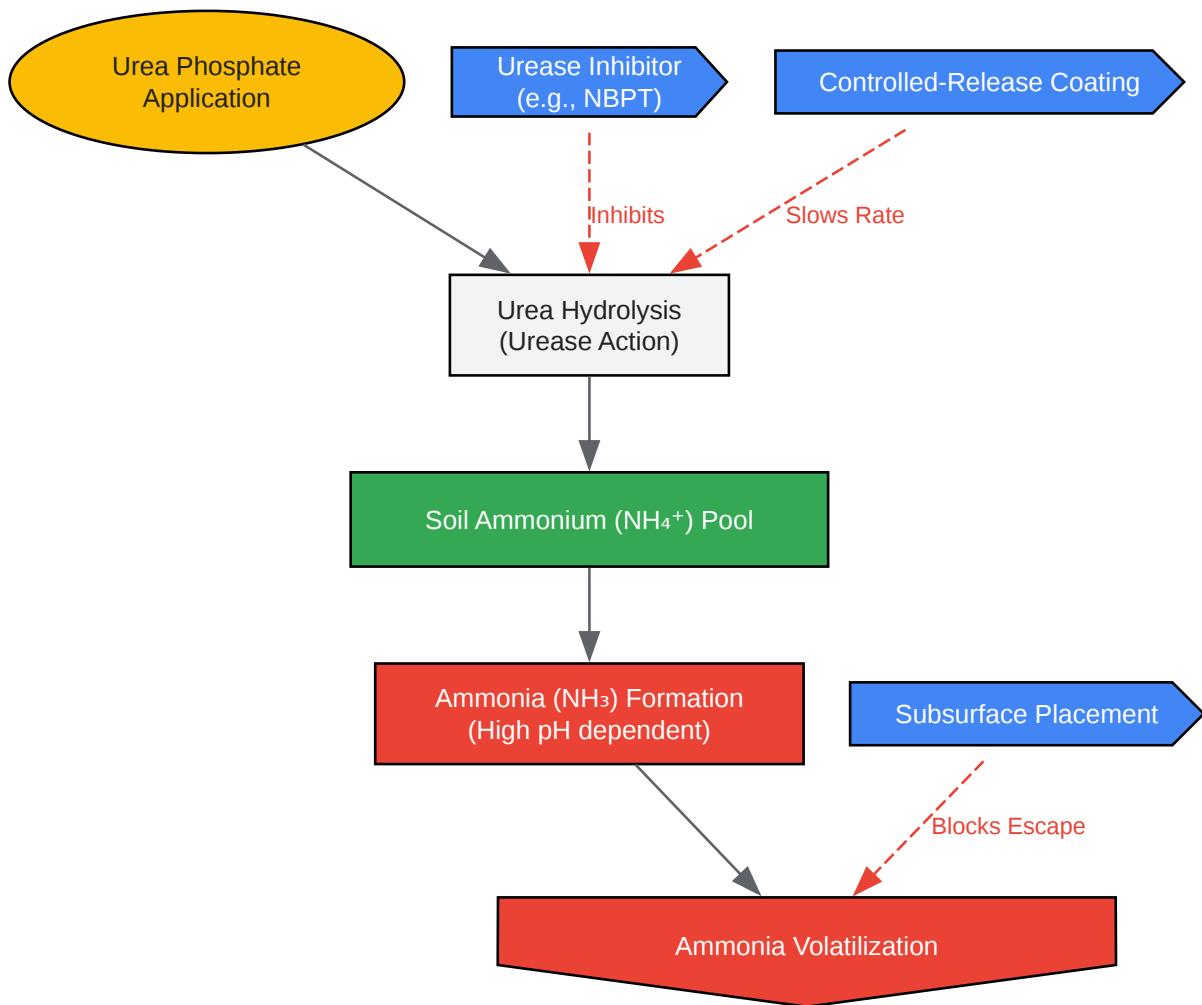
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Caption: Chemical pathways of urea and **urea phosphate** hydrolysis in soil.



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Caption: Workflow for measuring ammonia volatilization in a lab setting.

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Caption: Logical relationships of strategies to mitigate ammonia volatilization.

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